Cas no 10364-67-7 (3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole)
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
- 3-(4-nitro-phenyl)-5-propyl-[1,2,4]oxadiazole
- 3-p-Nitrophenyl-5-propyl-1,2,4-oxadiazol
- 5-propyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
- A-4287
- MFCD09972144
- DB-365534
- 10364-67-7
- BS-22995
- DTXSID90598244
- CS-0207964
- AKOS015833482
-
- MDL: MFCD09972144
- Inchi: 1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3
- InChI Key: ODAKJMUOVQDEPQ-UHFFFAOYSA-N
- SMILES: O1C(CCC)=NC(C2C=CC(=CC=2)[N+](=O)[O-])=N1
Computed Properties
- Exact Mass: 233.08000
- Monoisotopic Mass: 233.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- PSA: 84.74000
- LogP: 3.12050
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211514-1g |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole |
10364-67-7 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 211514-5g |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole |
10364-67-7 | 95% | 5g |
£225.00 | 2022-02-28 | |
| Fluorochem | 211514-25g |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole |
10364-67-7 | 95% | 25g |
£850.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N178952-25g |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole |
10364-67-7 | 98% | 25g |
¥4309.90 | 2023-09-01 | |
| Alichem | A019115598-10g |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole |
10364-67-7 | 95% | 10g |
$400.00 | 2023-09-04 | |
| abcr | AB272852-1 g |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole; 98% |
10364-67-7 | 1 g |
€144.00 | 2023-07-20 | ||
| abcr | AB272852-5 g |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole; 98% |
10364-67-7 | 5 g |
€348.00 | 2023-07-20 | ||
| abcr | AB272852-25 g |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole; 98% |
10364-67-7 | 25 g |
€1,198.00 | 2023-07-20 | ||
| TRC | N497283-10mg |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole |
10364-67-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497283-50mg |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole |
10364-67-7 | 50mg |
$ 65.00 | 2022-06-03 |
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole Suppliers
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Introduction to 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (CAS No. 10364-67-7)
3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (CAS No. 10364-67-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and potential applications in drug discovery and development. The unique structural features of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole make it a valuable candidate for various research and industrial applications.
The chemical structure of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring fused with a nitrophenyl group and a propyl substituent. The presence of the nitro group imparts strong electron-withdrawing properties to the molecule, which can influence its reactivity and biological activity. The propyl substituent adds flexibility and hydrophobicity, which can enhance the compound's solubility and bioavailability.
In recent years, extensive research has been conducted to explore the potential applications of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole. One of the key areas of interest is its use as an intermediate in the synthesis of more complex molecules. The versatility of the 1,2,4-oxadiazole scaffold allows for the introduction of various functional groups, making it an attractive starting point for the development of novel pharmaceuticals and materials.
A study published in the Journal of Medicinal Chemistry highlighted the potential of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole as a lead compound for the development of anti-inflammatory drugs. The researchers found that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response. This discovery opens up new avenues for the treatment of inflammatory diseases such as arthritis and asthma.
Beyond its medicinal applications, 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole has also shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. Research conducted at the University of California demonstrated that this compound can be used as a building block for designing high-performance organic semiconductors. The ability to fine-tune its electronic properties through chemical modifications further enhances its utility in this field.
The synthesis of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole typically involves a multi-step process that begins with the formation of an intermediate oxime from a nitrile and hydroxylamine. This oxime is then cyclized under appropriate conditions to form the 1,2,4-oxadiazole ring. The subsequent introduction of the nitrophenyl and propyl groups can be achieved through various coupling reactions. The overall synthetic route is well-documented in the literature and can be adapted to produce large quantities of the compound for both research and industrial purposes.
In terms of safety and handling, it is important to note that while 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole is not classified as a hazardous material under current regulations, standard laboratory practices should be followed to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when working with the compound.
The future prospects for 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole are promising. Ongoing research continues to uncover new applications and optimize its properties for specific uses. For example, efforts are underway to develop more efficient synthetic methods that reduce environmental impact and improve yield. Additionally, computational studies are being employed to predict the behavior of this compound in various biological systems and materials contexts.
In conclusion, 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (CAS No. 10364-67-7) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it an important molecule for researchers and industry professionals alike. As new discoveries continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
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